molecular formula C12H17NO B1485498 trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol CAS No. 2165939-75-1

trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol

Cat. No.: B1485498
CAS No.: 2165939-75-1
M. Wt: 191.27 g/mol
InChI Key: HKBAKJGXNWRPCK-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Stereoisomers : Research on the synthesis of cyclobutane analogs, including 1-amino-2-phenylcyclobutanecarboxylic acid, has been explored. These compounds have been synthesized in enantiomerically pure form, demonstrating the potential for incorporation into peptides (Lasa, López, & Cativiela, 2005).

  • Unified Synthesis Methods : A study reported the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid using a photochemical reaction. This development represents an advancement in the field of organic synthesis (André et al., 2013).

  • Structural Studies and Rigidity : The synthesis and structural study of derivatives of 2-aminocyclobutane-1-carboxylic acid have highlighted their potential in forming highly rigid beta-peptides. This is significant for understanding molecular conformations and interactions (Izquierdo et al., 2005).

  • Conformational Preferences : Research on hexamer and octamer oligomers of trans-2-aminocyclobutane carboxylic acid revealed a preference for forming a well-defined 12-helical conformation, both in solution and in solid state. This finding is vital for understanding molecular folding mechanisms (Fernandes et al., 2010).

  • Crystal Structure Analysis : A study on 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane has provided insights into the molecular structure and intermolecular interactions in the crystal phase. This is crucial for understanding the physical properties of these compounds (Dinçer et al., 2004).

  • Synthesis of Amino Diols : The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring has been achieved, showcasing the versatility of cyclobutane derivatives in organic synthesis (Pérez-Fernández et al., 2008).

  • Fluoro-Substituted Amino Acid Synthesis : The design and synthesis of a monofluoro-substituted aromatic amino acid, which serves as a label for solid-state NMR distance measurements in peptides, demonstrates the application of cyclobutane analogs in biomedical research (Tkachenko et al., 2014).

  • Enantioenriched Trans-1,2-Amino Alcohols : A study reported the synthesis of highly enantioenriched trans-1,2-amino alcohols, highlighting the importance of these compounds in stereoselective synthesis (Birrell & Jacobsen, 2013).

  • Hydrogen-Bonded Rings in Peptides : Research on bis(cyclobutane) beta-dipeptides including residues with trans stereochemistry has revealed the prevalence of eight-membered hydrogen-bonded rings, essential for peptide structure understanding (Torres et al., 2009).

Properties

IUPAC Name

(1R,2R)-2-(N-ethylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-13(11-8-9-12(11)14)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBAKJGXNWRPCK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CC[C@H]1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol
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